molecular formula C23H22FN7O3 B2811454 (3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-34-5

(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2811454
CAS No.: 920227-34-5
M. Wt: 463.473
InChI Key: SXXMPDKBWJYQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and substituted aromatic groups. Such structural features are common in kinase inhibitors and GPCR-targeting agents due to the triazolo-pyrimidine scaffold’s ability to engage in π-π stacking and hydrogen bonding .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-18-10-15(11-19(13-18)34-2)23(32)30-8-6-29(7-9-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)12-17/h3-5,10-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXMPDKBWJYQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920227-34-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN7O3C_{23}H_{22}FN_7O_3, with a molecular weight of 463.5 g/mol . The structure features a triazolo-pyrimidine moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number920227-34-5
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines. For example, triazolo-pyrimidine complexes have shown significant antiproliferative activity against melanoma and other cancer types by inducing cell cycle arrest at the G0/G1 phase and promoting apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolo derivatives have demonstrated effectiveness against a range of microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is crucial for treating chronic infections .

  • DNA Intercalation : The compound exhibits the ability to intercalate into DNA, which can disrupt replication processes and lead to cytotoxic effects on rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Scavenging : Studies suggest that certain triazolo derivatives can act as scavengers of reactive oxygen species, thereby mitigating oxidative stress in cells .
  • Kinase Inhibition : Some derivatives have shown promise as kinase inhibitors, which are vital targets in cancer therapy due to their role in cell signaling pathways .

Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology assessed the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of triazolo derivatives revealed that the compound showed significant activity against both planktonic and biofilm forms of bacteria. The study highlighted its potential as a treatment option for infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The triazolo-pyrimidine core distinguishes this compound from pyrazoline-based derivatives (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline, 1h in ). Pyrazolines exhibit a five-membered ring with two adjacent nitrogen atoms, whereas triazolo-pyrimidines are fused bicyclic systems with three nitrogen atoms. This difference impacts electronic properties: triazolo-pyrimidines are more π-deficient, enhancing interactions with aromatic residues in enzyme binding pockets .

Substituent Effects

  • Methoxy vs. Ethoxy Groups: In pyrazoline derivatives (e.g., 1h and 2h), replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) lowers melting points (120–124°C → 102–106°C) due to increased alkyl chain flexibility . For the target compound, the rigid 3,5-dimethoxyphenyl group likely elevates melting points compared to mono-methoxy analogs.
  • Fluorine also enhances metabolic stability compared to hydroxyl or methyl groups .

Linker Moieties

The piperazine linker in the target compound increases solubility and conformational flexibility compared to direct aryl-aryl linkages in pyrazolines (e.g., 1h ). Piperazine’s nitrogen atoms may also serve as protonation sites under physiological pH, improving bioavailability .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Core Structure Substituents Melting Point (°C) Yield (%) Notable Spectral Features (¹H-NMR)
Target Compound Triazolo-pyrimidine 3,5-dimethoxy, 3-fluoro Predicted: 150–160 N/A δ 3.75–3.80 (OCH₃), δ 7.1–7.4 (Ar-F)
1h () Pyrazoline 4-methoxy, 3,4-dimethyl 120–124 80 δ 2.17–2.22 (CH₃), δ 3.75 (OCH₃)
2h () Pyrazoline 4-ethoxy, 3,4-dimethyl 102–106 85 δ 1.42 (CH₂CH₃), δ 4.02 (OCH₂)

Spectroscopic Analysis

  • ¹H-NMR : The target compound’s 3,5-dimethoxyphenyl group would show two singlet peaks for methoxy protons (δ ~3.75–3.80), distinct from 1h ’s single methoxy signal. The 3-fluorophenyl group would exhibit coupling patterns (e.g., meta-fluorine splitting) in the aromatic region (δ 7.1–7.4) .
  • 13C-NMR : The triazolo-pyrimidine core would display carbons in the δ 140–160 range, contrasting with pyrazoline’s δ 110–130 signals .

Implications of Lumping Strategies ()

The lumping approach groups compounds with similar physicochemical properties. The target compound could be classified with other triazolo-pyrimidines or fluorinated heterocycles for predictive modeling of solubility, reactivity, or pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization reactions under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Step 2 : Functionalization of the piperazine ring using nucleophilic substitution or coupling reactions, often requiring catalysts such as palladium on carbon or copper iodide .
  • Step 3 : Introduction of the 3,5-dimethoxyphenyl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) are standard for isolating high-purity (>95%) products .

Q. How are structural and spectroscopic properties validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring integrity. For example, aromatic protons in the 3-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~492.47 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection at 254 nm .

Q. What strategies are used to determine solubility and physicochemical properties?

  • Methodological Answer :

  • Solubility : Tested in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–9) using shake-flask methods. LogP values are calculated via HPLC retention times or computational tools (e.g., MarvinSketch) .
  • Stability : Accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions (0.1 M HCl/NaOH) to identify labile functional groups (e.g., triazole ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Structural Modifications : Compare analogs with varied substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl or altering methoxy positions) .
  • Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) or antimicrobial targets using enzyme-linked immunosorbent assays (ELISA) or microdilution methods .
  • Key SAR Findings :
Substituent ModificationBiological Activity ChangeReference
3-Fluorophenyl → 4-ChlorophenylIncreased kinase inhibition (IC₅₀ ↓20%)
Methoxy → EthoxyReduced solubility in aqueous media

Q. What computational approaches predict binding modes and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) in explicit solvent models .
  • Free Energy Calculations : Predict ΔG binding via MM-PBSA/GBSA methods to prioritize synthetic targets .

Q. How are mechanistic studies conducted to identify biological targets?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate bound proteins from cell lysates .
  • RNA Interference (RNAi) : Knockdown candidate targets (e.g., PI3K/Akt pathway components) to observe rescue effects in cell viability assays .
  • Metabolomics : LC-MS-based profiling to track changes in downstream metabolites (e.g., ATP, NADH) .

Q. How is compound stability optimized under experimental conditions?

  • Methodological Answer :

  • Photostability : Store solutions in amber vials and test degradation under UV-A/UV-B light (e.g., 10% decomposition after 24 hours) .
  • pH-Dependent Stability : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays to minimize hydrolysis of the methanone group .
  • Lyophilization : For long-term storage, lyophilize in presence of cryoprotectants (e.g., trehalose) to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.